N-乙酰-D,L-高色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of homotryptophan and its derivatives, including N-Acetyl-D,L-homotryptophan, involves complex organic reactions. For instance, d-Homotryptophan and its sulfur analogue have been synthesized through Sonogashira coupling, followed by reduction and oxidation processes (Goswami et al., 2012). Additionally, synthesis methods have been developed for tryptophan-containing peptides using Nα-t-Butyloxycarbonyl-Ni-formyltryptophan to improve resistance against oxidation (Ohno et al., 1973).

Molecular Structure Analysis

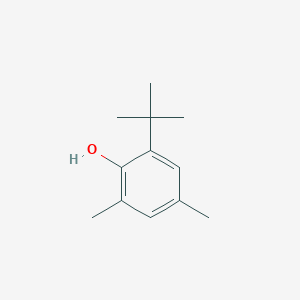

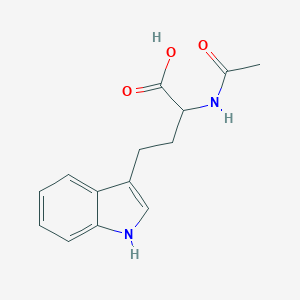

The molecular structure of N-Acetyl-D,L-homotryptophan includes an acetyl group attached to the nitrogen atom of the tryptophan molecule. This modification impacts the molecule's electronic structure and behavior in chemical reactions. For example, modifications at the indole ring of tryptophan derivatives, such as acetylation, influence their nucleophilic activity and reactivity in Friedel-Crafts reactions (Ohki & Nagasaka, 1971).

Chemical Reactions and Properties

N-Acetyl-D,L-homotryptophan participates in various chemical reactions due to its acetyl group and the presence of the indole ring. For instance, dimethylallyltryptophan synthase catalyzes the alkylation of L-tryptophan, demonstrating the role of tryptophan derivatives in biosynthetic pathways (Gebler et al., 1992).

科学研究应用

- T细胞抗原受体(TCR)在免疫反应中起着至关重要的作用。最近的研究探索了通过直接靶向TCR Cβ-FG环来独立于抗原调节T细胞信号传导 。N-乙酰-D,L-高色氨酸是据推测与该环结合的少数小分子之一,改变了T细胞信号传导。需要进一步研究以了解其潜在的免疫调节作用。

- N-乙酰-D,L-高色氨酸与L-蛋氨酸一起有效地减少了抗体中易受攻击的色氨酸和蛋氨酸残基的氧化 。此特性使其在治疗性抗体制造和储存过程中保持稳定性和功效方面具有价值。

- N-乙酰-D,L-高色氨酸用作药物研究和开发中的参考物质。其作为高质量化学标准品的可用性有助于药物发现和验证 。

免疫调节和T细胞信号传导

生物治疗剂氧化缓解

药物开发

安全和危害

未来方向

作用机制

Target of Action

N-Acetyl-D,L-homotryptophan is a compound used in proteomics research . It has been identified as a potential neuroprotective agent . The primary target of N-Acetyl-D,L-homotryptophan is the T-cell Cβ-FG loop , which plays a crucial role in T-cell signaling .

Mode of Action

N-Acetyl-D,L-homotryptophan interacts with its target, the T-cell Cβ-FG loop, altering T-cell signaling . This interaction is believed to modulate the immune response, although the exact mechanism is still under investigation .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl-D,L-homotryptophan are primarily related to immune response modulation. By interacting with the T-cell Cβ-FG loop, N-Acetyl-D,L-homotryptophan can influence the direction and intensity of the immune reaction . This includes processes such as T-cell proliferation, differentiation, macrophage activation, and B-cell isotype switching .

Result of Action

The molecular and cellular effects of N-Acetyl-D,L-homotryptophan’s action are primarily related to its neuroprotective potential . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .

Action Environment

The action, efficacy, and stability of N-Acetyl-D,L-homotryptophan can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action could be affected by the solvent environment.

属性

IUPAC Name |

2-acetamido-4-(1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVGIHUGMJIKMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370639 |

Source

|

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205813-00-9 |

Source

|

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)